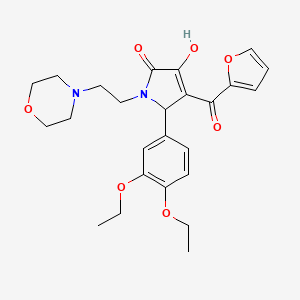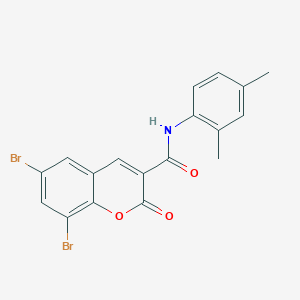![molecular formula C18H14ClN3O B12139174 5-Chloro-8-[(5-methylimidazo[1,2-a]pyridin-2-yl)methoxy]quinoline](/img/structure/B12139174.png)
5-Chloro-8-[(5-methylimidazo[1,2-a]pyridin-2-yl)methoxy]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-8-[(5-methylimidazo[1,2-a]pyridin-2-yl)methoxy]quinoline is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline core structure substituted with a chloro group at the 5-position and a methoxy group linked to a 5-methylimidazo[1,2-a]pyridine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-8-[(5-methylimidazo[1,2-a]pyridin-2-yl)methoxy]quinoline typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Imidazo[1,2-a]pyridine Moiety: This step involves the cyclization of appropriate precursors to form the imidazo[1,2-a]pyridine ring system. This can be achieved through condensation reactions or intramolecular cyclizations.
Attachment of the Methoxy Group: The methoxy group is introduced via nucleophilic substitution reactions, where a suitable methoxy-containing reagent reacts with the imidazo[1,2-a]pyridine intermediate.
Formation of the Quinoline Core: The quinoline core is synthesized through cyclization reactions involving suitable precursors. This step may involve the use of catalysts and specific reaction conditions to ensure the formation of the desired quinoline structure.
Chlorination: The final step involves the introduction of the chloro group at the 5-position of the quinoline ring. This can be achieved through electrophilic chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-8-[(5-methylimidazo[1,2-a]pyridin-2-yl)methoxy]quinoline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The chloro group at the 5-position can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous solvents.
Substitution: Amines, thiols; typically carried out in polar solvents under reflux conditions.
Major Products Formed
Oxidation: Quinoline N-oxides
Reduction: Reduced quinoline derivatives
Substitution: Substituted quinoline derivatives with various functional groups
Aplicaciones Científicas De Investigación
5-Chloro-8-[(5-methylimidazo[1,2-a]pyridin-2-yl)methoxy]quinoline has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including infectious diseases and cancer.
Industry: Utilized in the development of new materials, such as dyes and pigments, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 5-Chloro-8-[(5-methylimidazo[1,2-a]pyridin-2-yl)methoxy]quinoline involves its interaction with specific molecular targets and pathways. The compound is known to:
Bind to DNA: The quinoline core can intercalate into DNA, disrupting its structure and function.
Inhibit Enzymes: The compound can inhibit various enzymes involved in DNA replication and repair, leading to cell cycle arrest and apoptosis.
Modulate Signaling Pathways: The compound can modulate signaling pathways involved in cell proliferation and survival, contributing to its anticancer properties.
Comparación Con Compuestos Similares
Similar Compounds
8-Hydroxyquinoline: Known for its antimicrobial and antifungal properties.
Chloroquine: An antimalarial drug with a quinoline core structure.
Quinoline N-oxides: Known for their diverse biological activities.
Uniqueness
5-Chloro-8-[(5-methylimidazo[1,2-a]pyridin-2-yl)methoxy]quinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the imidazo[1,2-a]pyridine moiety enhances its potential for biological activity, making it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C18H14ClN3O |
|---|---|
Peso molecular |
323.8 g/mol |
Nombre IUPAC |
5-chloro-8-[(5-methylimidazo[1,2-a]pyridin-2-yl)methoxy]quinoline |
InChI |
InChI=1S/C18H14ClN3O/c1-12-4-2-6-17-21-13(10-22(12)17)11-23-16-8-7-15(19)14-5-3-9-20-18(14)16/h2-10H,11H2,1H3 |
Clave InChI |
FDZFHDXFBLAFRJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC2=NC(=CN12)COC3=C4C(=C(C=C3)Cl)C=CC=N4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[4-amino-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B12139096.png)
![N-(3,5-dichlorophenyl)-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12139103.png)
![4-Ethyl-3-[(2-methylphenyl)methylthio]-5-pyrazin-2-yl-1,2,4-triazole](/img/structure/B12139114.png)
![5-(3,4-Dimethoxyphenyl)-3-[(3-bromophenyl)methylthio]-1,2,4-triazole-4-ylamine](/img/structure/B12139118.png)
![2-[3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-5-yl]-6-methoxyphenol](/img/structure/B12139120.png)
![6-undecyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B12139123.png)
![Ethyl 2-{2-[5-(2-furyl)-4-(2-furylmethyl)-1,2,4-triazol-3-ylthio]acetylamino}a cetate](/img/structure/B12139126.png)
![2-[[4-amino-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-bromophenyl)acetamide](/img/structure/B12139130.png)
![N-[(1Z)-3-(benzylamino)-3-oxo-1-phenylprop-1-en-2-yl]benzamide](/img/structure/B12139132.png)


![N-(2-bromophenyl)-2-{8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraen-3-ylsulfanyl}acetamide](/img/structure/B12139141.png)
![3-[(3-Chlorophenyl)methylthio]-5-(2-pyridyl)-1,2,4-triazole-4-ylamine](/img/structure/B12139157.png)
![2-[(4,8-dimethylquinazolin-2-yl)amino]-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B12139172.png)
